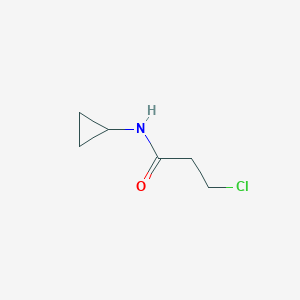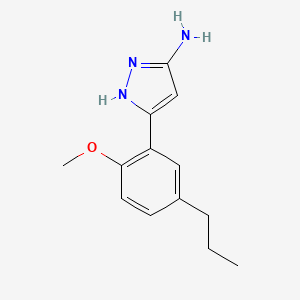
Cadmium chloride hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cadmium chloride hydrate is a white crystalline compound with the chemical formula CdCl₂·xH₂O. It is a hygroscopic solid, meaning it readily absorbs moisture from the air. This compound is highly soluble in water and slightly soluble in alcohol. This compound is commonly used in various industrial and scientific applications due to its unique properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cadmium chloride hydrate can be synthesized through several methods. One common method involves the reaction of cadmium metal with chlorine gas at elevated temperatures. This reaction produces anhydrous cadmium chloride, which can then be hydrated to form this compound .
Another method involves the dissolution of cadmium oxide or cadmium carbonate in hydrochloric acid, followed by crystallization to obtain this compound .
Industrial Production Methods
Industrially, this compound is produced by evaporating a solution of cadmium chloride at specific temperatures. The monohydrate, hemipentahydrate, and tetrahydrate forms can be obtained by evaporating the solution at 35°C, 20°C, and 0°C, respectively .
Analyse Chemischer Reaktionen
Types of Reactions
Cadmium chloride hydrate undergoes various chemical reactions, including:
Oxidation: Cadmium chloride can be oxidized to form cadmium oxide.
Reduction: It can be reduced to metallic cadmium.
Substitution: Cadmium chloride can participate in substitution reactions where chloride ions are replaced by other anions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include sulfur compounds, which can form cadmium sulfide, and bases, which can precipitate cadmium hydroxide .
Major Products
Major products formed from reactions involving this compound include cadmium sulfide, cadmium oxide, and cadmium hydroxide .
Wissenschaftliche Forschungsanwendungen
Cadmium chloride hydrate has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of cadmium chloride hydrate involves its interaction with cellular components. Cadmium ions can bind to proteins and enzymes, disrupting their function. This can lead to oxidative stress, apoptosis, and other cellular responses. This compound can also interfere with calcium signaling pathways, affecting various physiological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Zinc chloride: Similar to cadmium chloride, zinc chloride is also a hygroscopic compound used in various industrial applications.
Mercury chloride: Another similar compound, mercury chloride, shares some chemical properties with cadmium chloride but is more toxic.
Uniqueness
Cadmium chloride hydrate is unique due to its specific interactions with biological systems and its applications in the synthesis of cadmium-based materials. Its high solubility in water and ability to form various hydrates also distinguish it from other similar compounds .
Eigenschaften
CAS-Nummer |
7990-78-5 |
|---|---|
Molekularformel |
CdCl2H2O |
Molekulargewicht |
201.33 g/mol |
IUPAC-Name |
cadmium(2+);dichloride;hydrate |
InChI |
InChI=1S/Cd.2ClH.H2O/h;2*1H;1H2/q+2;;;/p-2 |
InChI-Schlüssel |
OISMQLUZKQIKII-UHFFFAOYSA-L |
SMILES |
O.[Cl-].[Cl-].[Cd+2] |
Kanonische SMILES |
O.[Cl-].[Cl-].[Cd+2] |
Key on ui other cas no. |
35658-65-2 |
Piktogramme |
Acute Toxic; Health Hazard; Environmental Hazard |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[(2-Furylmethyl)amino]-3-nitrobenzoic acid](/img/structure/B1352401.png)


![Diethyl 4-[amino-(4-phenylpiperazin-1-yl)methylidene]-2-cyanopent-2-enedioate](/img/structure/B1352407.png)
![4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B1352409.png)






